3-Hydroxy-4-phenylbenzoic acid
CAS No.: 106593-48-0
Cat. No.: VC21328601
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106593-48-0 |
---|---|
Molecular Formula | C13H10O3 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 3-hydroxy-4-phenylbenzoic acid |
Standard InChI | InChI=1S/C13H10O3/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |
Standard InChI Key | DSADESJTZDXCPN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Introduction
Structural and Physicochemical Properties
Molecular Structure and Functional Groups
The molecule consists of a benzoic acid backbone with a hydroxyl group at position 3 and a phenyl group at position 4. This arrangement creates a planar aromatic system with π-electron delocalization, enabling electrophilic substitution reactions . The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, while the hydroxyl group contributes to hydrogen bonding and potential antioxidant activity .
Thermal and Solubility Properties
While specific thermal data for 3-hydroxy-4-phenylbenzoic acid is limited, related biphenyl derivatives exhibit high thermal stability due to aromatic rigidity. For example, polyesters derived from similar aromatic acids (e.g., 4-hydroxy-3-phenylbenzoic acid) demonstrate thermal stability exceeding 300°C, suggesting analogous behavior for this compound’s derivatives .
Synthesis and Industrial Production Methods
Industrial-Scale Production
Industrial methods prioritize cost-effective reagents and high yields. For example, polycondensation of 4-acetoxy-3-phenylbenzoic acid (a structural analog) at 320°C in solution yields crystalline polymers with molecular weights exceeding 300,000 g/mol . While direct data for 3-hydroxy-4-phenylbenzoic acid is unavailable, similar techniques likely apply, with adjustments for steric and electronic effects of the phenyl and hydroxyl groups.
Chemical Reactivity and Functionalization
Key Reaction Pathways
3-Hydroxy-4-phenylbenzoic acid participates in diverse reactions due to its functional groups:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO₄, CrO₃ (acidic) | Quinones, ketones |
Esterification | SOCl₂, R-OH | Esters (e.g., methyl, ethyl) |
Amination | NH₃, Cu catalyst | Amides |
Electrophilic Substitution | HNO₃/H₂SO₄, Br₂ | Nitro, bromo derivatives |
Note: Specific reaction conditions vary based on substituent positions and reaction environments .
Influence of Substituents
The phenyl group at position 4 sterically hinders reactions at ortho and para positions relative to the hydroxyl group, directing electrophiles to the meta position. This regioselectivity is critical for synthesizing functionalized derivatives.
Applications in Polymer Chemistry
Polyester Synthesis
The compound’s hydroxyl and carboxylic acid groups make it a monomer for polycondensation reactions. For example, copolyesters of 4-hydroxy-3-phenylbenzoic acid (a structural analog) with 4-hydroxybenzoic acid exhibit the following properties :
Polymer Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Homopolymer (3-PhHBA) | >300 | 50 |
Copolyester (3-PhHBA:HBA 2:3) | >280 | 45 |
These materials are valued for high-temperature applications in aerospace and automotive industries.
Fiber and Composite Materials
Derivatives of 3-hydroxy-4-phenylbenzoic acid may enhance polymer crystallinity and tensile strength. For instance, poly(3-phenyl-4-hydroxybenzoic acid) forms a nematic mesophase between 345°C and 465°C, enabling liquid-crystalline polymer (LCP) production .
Comparative Analysis with Related Compounds
Structural and Functional Contrasts
Compound | Molecular Formula | Key Properties | Applications |
---|---|---|---|
3-Hydroxy-4-phenylbenzoic acid | C₁₃H₁₀O₃ | High thermal stability, electrophilic reactivity | Pharmaceuticals, polymers |
4-Hydroxybenzoic acid | C₇H₆O₃ | Lower molecular weight, simpler structure | Preservatives, plasticizers |
Salicylic acid (2-Hydroxybenzoic acid) | C₇H₆O₃ | Anti-inflammatory, keratolytic properties | Dermatology, cosmetics |
Reactivity Differences
3-Hydroxy-4-phenylbenzoic acid’s phenyl group increases steric hindrance compared to unsubstituted hydroxybenzoic acids, slowing reaction kinetics but enhancing thermal stability in polymer matrices .
Research Gaps and Future Directions
Current literature lacks in-depth studies on:
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Toxicity and Pharmacokinetics: In vivo data to assess bioavailability and safety profiles.
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Catalytic Applications: Potential use as a ligand or catalyst in asymmetric synthesis.
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Environmental Degradation: Stability under UV light and microbial degradation pathways.
Future research should prioritize screening for antimicrobial efficacy and optimizing synthetic routes for industrial scalability.
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